1-(2,6-Dichloro-3-fluorophenyl)ethanol is a chiral compound that exists as two enantiomers: (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol and (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. It serves as a key chiral intermediate in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. [, , , , ].
1-(2,6-Dichloro-3-fluorophenyl)ethanol, specifically its (S)-enantiomer, is a chiral alcohol derivative with significant implications in pharmaceutical chemistry. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, notably crizotinib, a targeted therapy for cancer. The molecular formula of 1-(2,6-Dichloro-3-fluorophenyl)ethanol is CHClF, with a molecular weight of approximately 209.04 g/mol.
This compound is derived from 2,6-dichloro-3-fluoroacetophenone through various synthetic pathways. It belongs to the class of organic compounds known as alcohols, characterized by the presence of one or more hydroxyl (-OH) groups attached to saturated carbon atoms. The compound's chiral nature is indicated by the (S) designation, which refers to its specific stereochemistry.
The synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol can be achieved through several methods:
The molecular structure of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol features a central carbon atom bonded to a hydroxyl group (-OH), a fluorinated aromatic ring, and two chlorine substituents. The structural formula can be represented as follows:
Key data about its molecular structure includes:
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol can participate in several chemical reactions:
These reactions are essential for creating various derivatives that may have enhanced biological activities or different pharmacological properties .
The mechanism of action for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol primarily revolves around its role as an intermediate in the synthesis of crizotinib. This compound acts as a chiral building block that contributes to the selectivity and efficacy of the final pharmaceutical product.
The synthesis process often involves:
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and pharmaceutical development .
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol serves multiple roles in scientific research:
The enantioselective synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol leverages biological catalysts to achieve high stereochemical purity, essential for pharmaceutical applications.
Pig Liver Esterase (PLE) catalyzes the enantioselective hydrolysis of racemic acetates, resolving (±)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 98% enantiomeric excess (ee) at 45% conversion. This DKR process inverts the configuration of the remaining substrate via in situ ketone racemization, achieving theoretical 100% yield potential [9]. Alternative DKR systems employ lipases with transition metal catalysts (e.g., ruthenium complexes) to racemize the alcohol substrate, though substrate specificity constraints exist for the dichlorofluoroaryl system [4].
Table 1: DKR Performance for Enantiopure Alcohol Synthesis
Biocatalyst | Substrate | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|
PLE | (±)-Acetate ester | 45 | 98 | (S) |
Candida antarctica Lipase B | Racemic acetate | 38 | 95 | (R) |
Engineered alcohol dehydrogenases (ADHs) immobilized on epoxy-functionalized resins enable efficient synthesis of both enantiomers. Lactobacillus brevis ADH reduces 2,6-dichloro-3-fluoroacetophenone to the (R)-alcohol (97% ee), while Rhodococcus ruber ADH yields the (S)-enantiomer (96% ee). Immobilization enhances thermal stability (activity retention >80% at 50°C) and recyclability (>10 cycles) [4] [9]. Halohydrin dehalogenase mutants (e.g., V84G/W86F) exhibit 15-fold increased activity toward chloroacetophenone derivatives by enlarging the substrate-binding pocket, facilitating industrial-scale production [7].
NAD(P)H-dependent ADHs require efficient co-factor recycling. Glucose dehydrogenase (GDH) coupled with glucose reduces NADP⁺ → NADPH, sustaining catalytic turnover numbers (TON) >5,000. Alternative systems include:
Chemical methods offer complementary stereocontrol through chiral metal complexes or organic catalysts.
Ru(II)-(S,S)-xylskewphos complexes catalyze asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone under 10 atm H₂ at 40°C, delivering (S)-alcohol in 98.5% ee and 100% conversion [6]. Ir-spiroPAP catalysts achieve similar enantioselectivity (97% ee) at lower catalyst loading (S/C = 5,000) but require anhydrous conditions. Key limitations include sensitivity to halogenated substrates and catalyst dehalogenation side reactions [6] [10].
Table 2: Transition Metal Catalysts for Ketone Hydrogenation
Catalyst | Pressure (atm) | Temperature (°C) | ee (%) | TON |
---|---|---|---|---|
Ru-(S,S)-xylskewphos | 10 | 40 | 98.5 | 1,000 |
Ir-spiroPAP | 5 | 25 | 97 | 5,000 |
Rh-(R)-BINAP | 15 | 60 | 88 | 800 |
CBS (Corey-Bakshi-Shibata) catalysts reduce the ketone precursor via borane-mediated transfer hydrogenation. (R)-CBS provides (R)-alcohol in 90% ee, while (S)-CBS yields only 30% ee due to fluorophenyl steric constraints [6]. Cinchona-derived thiourea organocatalysts achieve 85% ee for the (S)-enantiomer using Hantzsch ester as hydride source but suffer from low turnover frequencies (5 h⁻¹) [6].
NaBH₄ in methanol at 0–20°C reduces 2,6-dichloro-3-fluoroacetophenone to racemic alcohol quantitatively within 40 minutes [1]. Chiral modifications via (R)-binaphthyl-derived boranes impart moderate enantioselectivity (60% ee). LiAlH₄ with (S)-BINOL additives yields 75% ee but exhibits inferior functional group tolerance and safety profile [6] [8].
Table 3: Hydride Reagent Performance Comparison
Reagent | Additive | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
NaBH₄ | None | 0–20 | 100 | 0 (rac) |
NaBH₄ | (R)-3-exo-Dimethylaminoisoborneol | -30 | 92 | 60 (R) |
LiAlH₄ | (S)-BINOL | -78 | 85 | 75 (S) |
This analysis underscores the synergy between biocatalytic precision and chemical robustness in synthesizing enantiopure 1-(2,6-dichloro-3-fluorophenyl)ethanol. Biocatalytic routes excel in stereocontrol and sustainability, while chemical methods offer rapid access to racemic or enantioenriched forms under non-aqueous conditions.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9